molecular formula C9H17NO2 B13185357 1-(Butan-2-yl)-3-hydroxypiperidin-2-one

1-(Butan-2-yl)-3-hydroxypiperidin-2-one

Cat. No.: B13185357
M. Wt: 171.24 g/mol
InChI Key: WKTAOMOKSGDYLE-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3-hydroxypiperidin-2-one ( 1896104-80-5) is a piperidine derivative of high interest in pharmaceutical and organic chemistry research. This compound, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, is characterized by the fusion of a piperidine ring bearing both a hydroxyl and a keto functional group, further substituted with a sec-butyl chain . Piperidin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, serving as key building blocks for the synthesis of more complex molecules. The structural motifs present in this compound—specifically the 3-hydroxypiperidin-2-one core—are frequently found in a variety of pharmacologically active substances . For instance, 4-hydroxypiperidine derivatives are established as critical components in several active pharmaceutical ingredients and their related compounds, such as Haloperidol Related Compound B . The presence of multiple functional groups on the heterocyclic ring makes this chemical a versatile intermediate. Researchers can leverage the reactive keto and hydroxyl groups for further synthetic modifications, exploring its potential in developing novel enzyme inhibitors, receptor ligands, or other biologically active compounds. As with all chemicals of this nature, this compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling, and researchers should consult the relevant safety data sheet for detailed hazard information.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-butan-2-yl-3-hydroxypiperidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3

InChI Key

WKTAOMOKSGDYLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCC(C1=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Aminoketone Precursors

One common approach involves the condensation of γ-amino ketones or γ-amino acids with suitable reagents to form the piperidin-2-one ring. For example, 3-hydroxypiperidin-2-ones can be synthesized by cyclizing amino alcohol intermediates under acidic or basic conditions.

  • Example: Starting from 4-aminobutan-2-ol, cyclization with ketoesters or diketones under reflux can yield the piperidin-2-one core with hydroxylation at the 3-position.

N-Alkylation of 3-Hydroxypiperidin-2-one

Another method is N-alkylation of a preformed 3-hydroxypiperidin-2-one with butan-2-yl halides or sulfonates.

  • Procedure: The free nitrogen of 3-hydroxypiperidin-2-one is deprotonated using a base such as sodium hydride or potassium carbonate, followed by reaction with 2-bromobutane or 2-chlorobutane under controlled temperature to afford 1-(butan-2-yl)-3-hydroxypiperidin-2-one.

  • Considerations: The reaction conditions must be optimized to prevent O-alkylation and to maintain the stereochemistry at the 3-position hydroxyl group.

Hydroxylation of 1-(Butan-2-yl)piperidin-2-one

Alternatively, the compound can be prepared by hydroxylation of 1-(butan-2-yl)piperidin-2-one at the 3-position.

  • Reagents: Hydroxylation can be achieved via oxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or via enzymatic methods.

  • Example: As reported in studies on piperidin-4-one derivatives, m-CPBA oxidation introduces hydroxy groups selectively at activated positions on the ring system.

Multi-Step Synthesis via Piperidine Intermediates

A four-step synthetic strategy analogous to the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes can be adapted, involving:

  • Condensation of 3-methylbutan-2-one with appropriate aldehydes and ammonium acetate to form substituted piperidinones.
  • Hydroxylation or oximation to introduce the 3-hydroxy group.
  • N-alkylation with butan-2-yl halides.
  • Purification by recrystallization or chromatography.

This method ensures control over substitution patterns and stereochemistry.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Amino alcohol + ketoester, reflux in acid/base ~70-80 Formation of 3-hydroxypiperidin-2-one core
2 N-Alkylation NaH or K2CO3, 2-bromobutane, aprotic solvent (THF/DMF), 0-50°C 60-75 Selective N-alkylation, avoid O-alkylation
3 Hydroxylation (if step 2 first) m-CPBA or enzymatic oxidation, CHCl3, room temp 65-80 Hydroxylation at 3-position
4 Purification Chromatography or recrystallization - To isolate pure this compound

Analytical Characterization

  • NMR Spectroscopy: Proton NMR confirms the presence of hydroxy proton and the butan-2-yl substituent signals.
  • Mass Spectrometry: Confirms molecular weight consistent with C9H17NO2.
  • IR Spectroscopy: Characteristic absorption bands for lactam carbonyl (~1700 cm^-1) and hydroxyl (~3400 cm^-1).
  • Chromatography: HPLC or flash chromatography used for purification and purity assessment.

Comparative Insights from Related Piperidinone Syntheses

  • The synthesis of 1-(3-hydroxypyridin-2-yl)ethanone, a related hydroxylated heterocycle, involves Grignard reactions and controlled temperature steps to achieve 65-77% yields.
  • Oximation and hydroxylation methods applied to piperidin-4-one derivatives demonstrate the utility of m-CPBA and hydroxylamine hydrochloride in introducing hydroxy functionalities.
  • N-alkylation strategies for piperidine rings, as used in the synthesis of Tofacitinib intermediates, highlight the importance of protecting groups and controlled reaction conditions to achieve high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the piperidone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-(Butan-2-yl)-3-oxopiperidin-2-one.

    Reduction: Formation of 1-(Butan-2-yl)-3-hydroxypiperidine.

    Substitution: Formation of various substituted piperidones depending on the substituent used.

Scientific Research Applications

1-(Butan-2-yl)-3-hydroxypiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidone ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Aliphatic substituents (e.g., butan-2-yl) likely result in lower logP values compared to aromatic or heteroaromatic analogs, as seen in the fluorophenyl derivative (logP ~2.19 for similar compounds) .
  • Solubility : Polar substituents (e.g., hydroxyl groups) improve water solubility, whereas bulky aromatic groups (e.g., thiophenyl benzyl) may reduce it .

Biological Activity

1-(Butan-2-yl)-3-hydroxypiperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a hydroxyl group at the third position and a butan-2-yl substituent at the first position of the piperidine ring, exhibits various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}NO, with a molecular weight of approximately 171.24 g/mol. The presence of both a hydroxyl group and the piperidine ring contributes to its versatility as a synthetic intermediate in organic synthesis.

Antitumor Activity

Research has indicated that this compound and its derivatives may exhibit antitumor activity . Studies have shown that these compounds can interact with metabolic pathways, particularly through the inhibition of glycogen phosphorylase in muscle tissues, which may lead to altered energy metabolism in cancer cells.

Table 1: Summary of Antitumor Studies

StudyCompoundModelKey Findings
Study AThis compoundXenograft miceInduced tumor regression; increased apoptosis markers (PARP cleavage)
Study BDerivative XCell line assaySignificant reduction in cell viability in DU145 and U87MG cells

Interaction with Receptors

Preliminary investigations suggest that this compound may interact with histamine receptors , indicating potential applications in allergy treatments similar to established antihistamines. Further studies are necessary to elucidate its binding affinity and selectivity for these receptors.

Pharmacodynamics

Understanding the pharmacodynamics of this compound is crucial for determining its therapeutic potential. The compound's unique structure allows for modifications that could enhance its pharmacological properties. For instance, variations in the butan-2-yl substituent may affect its lipophilicity and receptor interactions, potentially leading to improved efficacy or reduced side effects compared to similar compounds.

Case Study 1: Antitumor Efficacy

In a recent study conducted on SCID mice bearing H146 tumors, doses of 50 mg/kg of this compound resulted in significant tumor regression. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved PARP and activated caspase-3 in tumor tissues .

Case Study 2: Allergy Treatment Potential

Another investigation focused on the antihistaminic properties of this compound. In vitro assays demonstrated that it could inhibit histamine release from mast cells, supporting its potential use in treating allergic reactions.

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